molecular formula C24H21FN2O4S B3556243 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate

Cat. No.: B3556243
M. Wt: 452.5 g/mol
InChI Key: DQTKSSGQRMEMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzisothiazole moiety, which is known for its diverse biological activities, and a fluorobenzoate group, which can enhance the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under oxidative conditions. The resulting benzisothiazole intermediate is then coupled with an appropriate amine to introduce the amino group.

The final step involves the esterification of the amino-substituted benzisothiazole with 2-fluorobenzoic acid under acidic or basic conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, antimicrobial properties, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorobenzoate group may enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
  • 2-(1,1-dioxo-1H-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate stands out due to its unique combination of a benzisothiazole core and a fluorobenzoate group. This combination enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-5-methyl-2-propan-2-ylphenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-14(2)18-13-20(26-23-17-9-5-7-11-22(17)32(29,30)27-23)15(3)12-21(18)31-24(28)16-8-4-6-10-19(16)25/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTKSSGQRMEMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)C(C)C)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate
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4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate
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4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate
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4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate
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4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate
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4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenyl 2-fluorobenzoate

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